![molecular formula C17H10NNaO3 B12293435 sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate](/img/structure/B12293435.png)
sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate is a chemical compound with the molecular formula C17H10NO3Na and a molecular weight of 276.27 g/mol . This compound is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound known for its versatile applications in various fields such as optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate typically involves the functionalization of carbazole derivatives. One common method is the bromination of carbazole at specific positions, followed by subsequent reactions to introduce the hydroxy and carboxylate groups . The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole derivatives .
Scientific Research Applications
Sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its versatile applications in optoelectronics and materials science.
Polycarbazole: A polymeric derivative with excellent optoelectronic properties and high charge carrier mobility.
Indolocarbazoles: Another group of carbazole derivatives with unique properties and applications in advanced materials.
Uniqueness
Sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and carboxylate groups enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H10NNaO3 |
|---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate |
InChI |
InChI=1S/C17H11NO3.Na/c19-16-8-15-12(7-13(16)17(20)21)11-5-9-3-1-2-4-10(9)6-14(11)18-15;/h1-8,18-19H,(H,20,21);/q;+1/p-1 |
InChI Key |
OIFZRMOFQUQCDD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC(=C(C=C4N3)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)
![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)
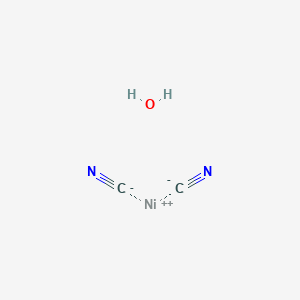
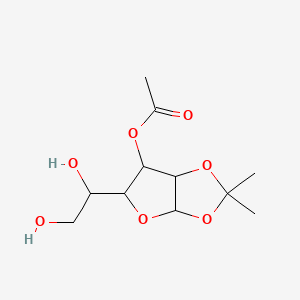
![4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12293389.png)
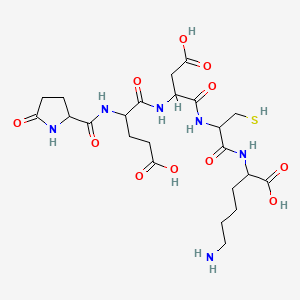
![2-[(E,3Z)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B12293403.png)
![[(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate](/img/structure/B12293406.png)
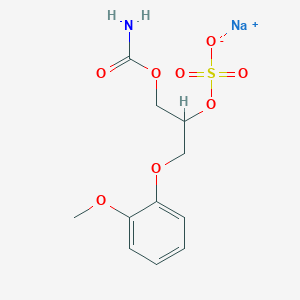
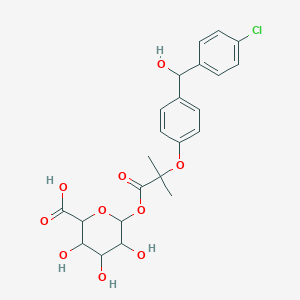
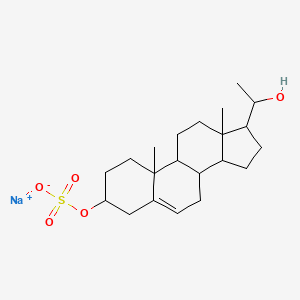
![2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester](/img/structure/B12293440.png)
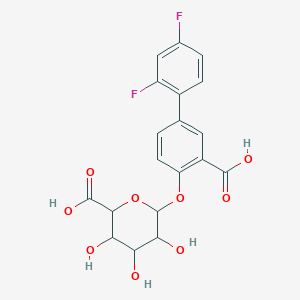
![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B12293458.png)
